3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide
Overview
Description
3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide, followed by cyclization.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the benzothiazole ring can be achieved using thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated benzothiazole with 3-chloropropanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: Employed in the development of chemical probes for studying biological pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival.
Protein-Ligand Interactions: The compound can bind to specific proteins, altering their function and leading to therapeutic effects.
Pathway Modulation: It can modulate biological pathways involved in inflammation, cancer, and microbial infections.
Comparison with Similar Compounds
3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-YL)propanamide can be compared with other benzothiazole derivatives:
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring, which imparts different biological activities.
6-Ethoxy-1,3-benzothiazol-2-amine: Contains an ethoxy group instead of a methoxy group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-16-7-2-3-8-9(6-7)17-11(13-8)14-10(15)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVBKVKLYJPFIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.